4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

PTP1B inhibition diabetes selectivity profiling

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (CAS 436811-07-3; molecular formula C₁₉H₁₆FNO₂; MW 309.33 g/mol) is a fluorinated tetrahydrocyclopenta[c]quinoline derivative bearing a para-benzoic acid substituent at the 4-position and a single fluorine atom at the 8-position of the quinoline ring. This scaffold belongs to the broader class of cyclopenta[c]quinoline-based inhibitors identified through high-throughput screening against protein tyrosine phosphatases (PTPs) including PTP1B, SHP1, SHP2, PRL3, CDC25B and LAR.

Molecular Formula C19H16FNO2
Molecular Weight 309.3 g/mol
CAS No. 436811-07-3
Cat. No. B1305064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
CAS436811-07-3
Molecular FormulaC19H16FNO2
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C19H16FNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)
InChIKeyQZGKQUSGJHPTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic Acid – Structural Identity and Procurement-Relevant Baseline


4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (CAS 436811-07-3; molecular formula C₁₉H₁₆FNO₂; MW 309.33 g/mol) is a fluorinated tetrahydrocyclopenta[c]quinoline derivative bearing a para-benzoic acid substituent at the 4-position and a single fluorine atom at the 8-position of the quinoline ring . This scaffold belongs to the broader class of cyclopenta[c]quinoline-based inhibitors identified through high-throughput screening against protein tyrosine phosphatases (PTPs) including PTP1B, SHP1, SHP2, PRL3, CDC25B and LAR [1]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% and is supplied exclusively for research and development purposes .

Why 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic Acid Cannot Be Interchanged with In-Class Analogs


Within the tetrahydro-3H-cyclopenta[c]quinoline class, both the position of the halogen substituent on the quinoline ring and the nature of the 4-position acidic moiety critically determine target affinity, selectivity, and downstream biological response. Systematic structure-activity relationship (SAR) studies have demonstrated that substitution at the 8-position specifically drives PTP1B inhibitory potency, with compounds bearing a bulky 8-substituent achieving IC₅₀ values as low as 0.4 µM and 30-fold selectivity over CDC25B, while the unsubstituted or 4,8-dicarboxylic acid core exhibits dramatically weaker activity (IC₅₀ ≈ 6,600 nM) [1][2]. Additionally, replacement of the benzoic acid extension with a simpler carboxylic acid or with hydrazinonicotinic acid has been shown to alter both anticancer efficacy and target engagement profile, making indiscriminate substitution of these functional elements a risk for failed experimental reproducibility [3][4].

Quantitative Differentiation Evidence for 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic Acid


8-Fluoro Substitution Drives PTP1B Inhibitory Potency Relative to the 4,8-Dicarboxylic Acid Core

The 8-fluoro substituent on the cyclopenta[c]quinoline scaffold is critical for achieving meaningful PTP1B inhibition. In a systematic SAR study of thirty-four tetrahydro-3H-cyclopenta[c]quinoline analogs, compounds bearing a bulky substituent at the 8-position demonstrated potent PTP1B inhibition (compound 31: IC₅₀ = 0.4 µM; compound 35: IC₅₀ = 0.6 µM) with excellent selectivity over SHP1, SHP2, PRL3, and LAR, and 30-fold selectivity over CDC25B [1]. In contrast, the 4,8-dicarboxylic acid analog lacking an 8-fluoro substituent exhibits only weak PTP1B inhibition (IC₅₀ = 6,600 nM ≈ 6.6 µM) [2]. This represents an approximately 16.5-fold improvement in potency attributable to the 8-position substitution pattern, of which the 8-fluoro motif is a representative member.

PTP1B inhibition diabetes selectivity profiling

Fluorobenzoic Acid Moiety Confers Superior Anticancer Activity Over Hydrazinonicotinic Acid Analogs

In a direct comparative study evaluating sixteen cyclopentaquinoline derivatives against human lung adenocarcinoma A549 cells, eight compounds bearing a fluorobenzoic acid moiety (compounds 9–16) demonstrated significantly higher anticancer activity than eight matched derivatives with hydrazinonicotinic acid (compounds 1–8) [1]. Four out of the eight fluorobenzoic acid-containing compounds inhibited 50% of cancer cell growth at concentrations below 20 µM, and the most active analogs (compounds 15 and 16) induced G0/G1 cell cycle arrest and caspase 3-dependent apoptosis [1].

anticancer lung adenocarcinoma A549 cells

8-Fluoro Regioisomer Differentiation from the 6-Fluoro Analog

The position of the fluorine atom on the quinoline ring critically determines the compound's chemical and biological properties. The 8-fluoro substitution pattern (CAS 436811-07-3) is regioisomerically distinct from the 6-fluoro analog (4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid, CAS 436811-08-4) and the 6,8-difluoro analog . The 8-position has been identified in docking studies of the cyclopenta[c]quinoline scaffold into PTPRR as a key vector for interaction with the target binding pocket, suggesting that fluorine placement at the 8-position may orient differently within the active site compared to the 6-position [1]. Additionally, synthetic routes to 8-fluoro-substituted derivatives employ 4-fluoroaniline as a starting material, yielding products distinct from those derived from 3-fluoroaniline (which would produce the 7-fluoro or 6-fluoro isomers), making the regioisomer a non-interchangeable chemical entity in both synthesis and biological evaluation [2].

regioselectivity fluorine substitution isomer comparison

8-Fluoro Substitution Associated with Stabilized Ecdysone Receptor Binding

Molecular docking studies using AutoDock 4.2, AutoDock Vina, and GOLD Suite demonstrated that among a series of substituted 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, the 8-fluoro-containing derivative 4-(3-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline formed the most stable complex with the Heliothis virescens ecdysone receptor across all three scoring functions [1]. This finding reinforces the role of the 8-fluoro substituent in enhancing target binding stability, a property not observed for non-fluorinated or alternatively substituted analogs in the same study.

ecdysone receptor molecular docking insecticide discovery

Cyclopenta[c]quinoline Scaffold Validated as a PTP Inhibitor Chemotype by High-Throughput Screening

The tetrahydro-3H-cyclopenta[c]quinoline scaffold was identified as a bona fide PTP inhibitor chemotype through high-throughput screening of a 48,000-compound library against six representative PTPs (PTP1B, SHP1, SHP2, PRL3, CDC25B, and LAR) [1]. Independent crystallographic and docking studies further validated this scaffold, showing successful docking into the PTPRR active site and identifying cyclopenta[c]quinolinecarboxylic acids as a distinct inhibitor class [2]. This dual validation from both biochemical HTS and structural biology establishes the scaffold—and by extension, its 8-fluoro-4-benzoic acid derivative—as a credible starting point for PTP-targeted drug discovery.

high-throughput screening PTP inhibitor scaffold validation

Optimal Research and Industrial Application Scenarios for 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic Acid


PTP1B-Focused Diabetes and Metabolic Disease Drug Discovery

This compound is optimally deployed in medicinal chemistry campaigns targeting PTP1B for type 2 diabetes and metabolic syndrome. The 8-fluoro substitution pattern aligns with the SAR that produced the most potent and selective PTP1B inhibitors in the cyclopenta[c]quinoline series (IC₅₀ = 0.4–0.6 µM with 30-fold selectivity over CDC25B) [1]. The benzoic acid extension at the 4-position provides a vector for further derivatization or prodrug strategies, while maintaining the acidic functionality that engages the PTP active site cysteine.

Oncology Lead Generation Targeting Lung Adenocarcinoma

The fluorobenzoic acid-containing cyclopentaquinoline chemotype has demonstrated validated anticancer activity in A549 human lung adenocarcinoma cells, with multiple derivatives achieving IC₅₀ values below 20 µM and inducing G0/G1 cell cycle arrest and caspase 3-dependent apoptosis [2]. This compound can serve as a core scaffold for hit-to-lead optimization in non-small cell lung cancer programs, particularly where DNA damage signaling activation is a desired mechanism.

Agrochemical Discovery for Ecdysone Receptor-Targeted Insecticides

The 8-fluoro substituent on the cyclopenta[c]quinoline core has been computationally demonstrated to stabilize binding to the Heliothis virescens ecdysone receptor in multi-scoring-function docking studies [3]. This compound is therefore a relevant procurement choice for agrochemical research groups pursuing environmentally friendly insecticide candidates that act through disruption of insect molting and reproduction pathways.

MAPK Pathway Phosphatase Probe Development

The cyclopenta[c]quinoline scaffold has been crystallographically validated as an inhibitor scaffold for the MAPK-specific phosphatase family (PTPN5, PTPRR, PTPN7) [4]. Procurement of the 8-fluoro-4-benzoic acid derivative provides a functionalized entry point for developing selective chemical probes to dissect MAPK signaling regulation, with the 8-fluoro group offering potential for ¹⁸F radiolabeling as a PET tracer precursor.

Quote Request

Request a Quote for 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.